molecular formula C15H10O6 B045786 Demethoxycapillarisin CAS No. 61854-36-2

Demethoxycapillarisin

Cat. No.: B045786
CAS No.: 61854-36-2
M. Wt: 286.24 g/mol
InChI Key: UBSCDKPKWHYZNX-UHFFFAOYSA-N
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Description

Demethoxycapillarisin: is a naturally occurring compound classified as a coumarin. It is primarily found in the plant Artemisia scoparia. The chemical structure of this compound is characterized by the presence of a 2-phenoxychromone core, which contributes to its unique properties .

Biochemical Analysis

Biochemical Properties

Demethoxycapillarisin interacts with several enzymes and proteins. It has been found to inhibit phosphoenolpyruvate carboxykinase (PEPCK) gene expression . PEPCK is a key enzyme in the process of gluconeogenesis, the production of glucose in the liver . This compound also interacts with proteins such as Prostaglandin G/H synthase 1, Estrogen receptor, Peroxisome proliferator activated receptor gamma, Prostaglandin G/H synthase 2, and others .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit PEPCK gene expression and gluconeogenesis in an H4IIE hepatoma cell line . This suggests that this compound could potentially have a role in regulating glucose metabolism at the cellular level.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to exert its effect through the activation of the PI3K pathway, similarly to insulin . This suggests that this compound could potentially mimic the action of insulin at the molecular level, making it a compound of interest in the study of diabetes and other metabolic disorders.

Dosage Effects in Animal Models

It has been shown to have antihyperglycemic activity in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to inhibit the process of gluconeogenesis, suggesting that it could potentially be involved in the regulation of glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethoxycapillarisin can be synthesized through a series of chemical reactions. One of the key steps involves an intramolecular Wittig reaction between a phosphorus ylide and a carbonate. This reaction forms the 2-phenoxychromone core, which is essential for the compound’s structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques. These methods may include the use of solvents, catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Demethoxycapillarisin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Comparison with Similar Compounds

    Capillarisin: Another coumarin derivative with similar biological activities.

    Scoparone: A related compound found in the same plant species with comparable effects on glucose metabolism.

    Umbelliferone: A coumarin compound with antioxidant and anti-inflammatory properties.

Uniqueness: Demethoxycapillarisin is unique due to its specific activation of the PI3K pathway and its potent inhibitory effects on PEPCK mRNA levels. This makes it particularly valuable in the study of glucose metabolism and potential therapeutic applications for diabetes .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-1-3-10(4-2-8)20-14-7-12(19)15-11(18)5-9(17)6-13(15)21-14/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSCDKPKWHYZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977421
Record name 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-36-2
Record name Demethoxycapillarisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61854-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethoxycapillarisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061854362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Demethoxycapillarisin in reducing blood glucose levels?

A1: this compound has been shown to decrease blood glucose levels by inhibiting the expression of the phosphoenolpyruvate carboxykinase (PEPCK) gene. [] PEPCK is a key enzyme involved in gluconeogenesis, the process by which the liver produces glucose. By inhibiting PEPCK, this compound reduces the liver's ability to produce glucose, leading to lower blood glucose levels. This effect is mediated through the activation of the phosphoinositide-3 kinase (PI3K) pathway, similar to the mechanism of action of insulin. []

Q2: What is the structural characterization of this compound?

A2: this compound is a naturally occurring 2-phenoxychromone. [] While the provided abstracts do not provide specific spectroscopic data, its molecular formula is C16H12O5 and its molecular weight is 284.26 g/mol. []

Q3: Are there any other biological activities associated with this compound?

A3: Beyond its glucose-lowering effects, this compound has also demonstrated adipogenic properties. Research suggests that it promotes adipocyte differentiation and increases lipid accumulation in differentiating 3T3-L1 adipocytes. [] This suggests potential applications in areas related to metabolic health and adipocyte function.

Q4: What is the source of this compound?

A4: this compound has been isolated from Artemisia dracunculus L. (Russian tarragon) [] and Artemisia scoparia. [] This suggests that plants within the Artemisia genus may be valuable sources of this bioactive compound.

Q5: What are the potential implications of this compound being identified as a bioactive component in Artemisia species?

A5: This finding opens up avenues for further research into the therapeutic potential of these plants, particularly for metabolic disorders like hyperglycemia and potentially obesity. [, ] Understanding the specific mechanisms by which this compound exerts its effects could contribute to the development of new therapeutic strategies for these conditions.

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